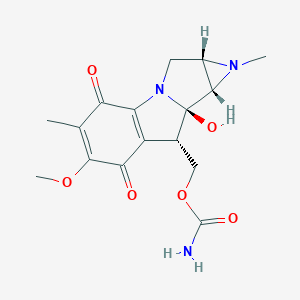

9-Epimitomycin B

Description

Contextualization within the Mitomycin Family of Natural Products

The mitomycins are a class of natural products containing an aziridine (B145994) group, originally isolated from the bacterium Streptomyces caespitosus. wikipedia.orgebi.ac.uk This family includes several well-known compounds, such as Mitomycin A, Mitomycin B, and the clinically utilized Mitomycin C. wikipedia.orgebi.ac.uk These compounds share a core tetracyclic pyrrolo-indole skeleton, but differ in their substitution patterns and stereochemistry. nih.gov

Mitomycins are renowned for their significant biological activities, particularly their potent antibacterial and anti-cancer properties. ebi.ac.ukbiocompare.com Their mechanism of action often involves the bioreductive alkylation of DNA, leading to cross-linking and inhibition of DNA synthesis, which is particularly effective against hypoxic cells found in solid tumors. medkoo.com The unique and constrained architecture of the mitomycin core, featuring multiple contiguous stereocenters, has made them a compelling target for total synthesis by generations of chemists. nih.gov

Significance of Stereochemical Variation at C9 in Mitomycin B Analogs

The stereochemistry at the C9 position of the mitosane core is a crucial determinant of a mitomycin's biological profile. Mitomycin B and Mitomycin D naturally possess an opposite absolute configuration at C9 compared to other major mitomycins like Mitomycin A and C. nih.govbeilstein-journals.org

The epimerization of Mitomycin B at this C9 position to yield 9-Epimitomycin B has been a subject of significant interest. This structural alteration, which inverts the stereochemistry at C9 to match that of the more potent Mitomycin C, has been shown to result in enhanced biological activity compared to the non-epimerized Mitomycin B. nih.govbeilstein-journals.org This highlights the profound impact that subtle changes in three-dimensional structure can have on the efficacy of these compounds. The increased activity is thought to be related to the altered orientation of the substituents at C9, which may influence the molecule's ability to interact with its biological targets.

The conversion between Mitomycin B and its C9 epimer is facilitated by a base-catalyzed mechanism. nih.govbeilstein-journals.org This process involves the reversible opening of the tetracyclic structure at the carbinolamine bridge to form an eight-membered ring intermediate. Subsequent deprotonation and reprotonation at the activated C9 position leads to the more stable 9-epimer. nih.govbeilstein-journals.org

Historical Perspective of this compound Discovery and Initial Characterization

The first synthesis and characterization of this compound was a significant development in mitomycin chemistry, demonstrating the feasibility of inverting the C9 stereocenter of Mitomycin B. acs.orgacs.org This work, first reported in the late 1980s, provided a direct chemical link between the two C9 stereochemical series of mitomycins. acs.orglookchem.comjst.go.jp The synthesis was achieved by treating Mitomycin B with a base, which induced the epimerization at the C9 position. lookchem.comjst.go.jp

The characterization of this compound confirmed its structural relationship to Mitomycin B, with the only difference being the stereochemical orientation at C9. This discovery opened up new avenues for the synthesis of novel mitomycin analogs with potentially improved therapeutic properties. researchgate.net The ability to manipulate the stereochemistry at this key position has provided valuable insights into the structure-activity relationships within the mitomycin family.

Structure

3D Structure

Properties

IUPAC Name |

[(4S,6S,7R,8S)-7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)24-3)7(5-25-15(17)22)16(23)14-8(18(14)2)4-19(10)16/h7-8,14,23H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUUQCBCWDBYCG-MMJOLYBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)O)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927304 | |

| Record name | (8a-Hydroxy-6-methoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13164-90-4 | |

| Record name | 9-Epimitomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8a-Hydroxy-6-methoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modifications of 9 Epimitomycin B and Its Precursors

Epimerization Mechanisms of Mitomycin B to 9-Epimitomycin B

The conversion of Mitomycin B to its C9 epimer, this compound, is a pivotal transformation that inverts the stereochemistry at this critical position. This process has been shown to proceed efficiently under base-catalyzed conditions, revealing a fascinating mechanistic pathway involving transient ring structures.

The epimerization at the C9 position of mitomycin precursors is effectively induced by the use of a non-nucleophilic base. Research has demonstrated that treating a substrate derived from Mitomycin B with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates the inversion of the C9 stereocenter. researchgate.netbeilstein-journals.org This method is crucial for accessing the 9-epi configuration, which shares the same C9 stereochemistry as the more widely known Mitomycin C. researchgate.netjst.go.jp The selection of a strong, yet non-nucleophilic, base is critical to promote the desired deprotonation without causing unwanted side reactions at other electrophilic sites within the complex mitomycin framework.

Mitomycin B and Mitomycin D naturally possess an opposite absolute configuration at the C9 carbon compared to other members of the mitomycin family like Mitomycin C. beilstein-journals.org The synthesis of this compound represents the first successful inversion of this specific stereocenter in Mitomycin B. acs.org This inversion is significant because the resulting this compound has been reported to exhibit enhanced biological activity compared to its natural counterpart, Mitomycin B. beilstein-journals.orgchim.it The stereochemical outcome is a direct result of the epimerization mechanism, which allows for the conversion to a thermodynamically more stable isomer under the reaction conditions. beilstein-journals.org

The mechanism underlying the base-catalyzed epimerization has been a subject of detailed investigation. The proposed pathway explains how the seemingly stable tetracyclic system can undergo stereochemical rearrangement at the C9 position.

A widely accepted mechanism for the epimerization involves a reversible opening of the tetracyclic structure. beilstein-journals.org It is proposed that under basic conditions, the bridged carbinolamine junction in the mitosane skeleton opens, transforming the constrained tetracyclic system into a more flexible eight-membered ring intermediate. beilstein-journals.org This ring-opened structure exposes the hydrogen atom at the C9 position. The base, such as DBU, then reversibly deprotonates this now-activated C9 carbon. beilstein-journals.org Subsequent reprotonation can occur from either face, but the reaction equilibrium favors the formation of the more stable C9 epimer, which then undergoes ring closure to yield the this compound framework. beilstein-journals.org

Mechanistic Investigations of the Epimerization Cascade

Semisynthesis of this compound Derivatives

The direct epimerization of Mitomycin B is challenging. Therefore, semisynthetic routes commencing from related, more amenable intermediates have been developed to achieve the synthesis of this compound and its derivatives.

A successful semisynthesis of this compound starts not from Mitomycin B directly, but from a related intermediate, 10-O-decarbamoylmitomycin D. researchgate.netresearchgate.net This precursor is derived from Mitomycin B in a two-step process. researchgate.netresearchgate.net 10-O-decarbamoylmitomycin D serves as the actual substrate for the key epimerization step. researchgate.netresearchgate.net

The crucial transformation involves treating 10-O-decarbamoylmitomycin D with DBU, which epimerizes the 10-hydroxymethyl group at the C9 position. researchgate.net This yields the corresponding C9-epimerized intermediate. Following this stereochemical inversion, a series of functional group manipulations are required to convert this intermediate back into the final target molecule. These successive transformations, carried out over four steps, successfully furnish this compound. researchgate.net The stereochemistry of the final product was rigorously confirmed by its conversion to the known compound, Mitomycin F. researchgate.net

Chromatographic Separation Techniques for Epimeric Mixtures

The synthesis or epimerization of mitomycins often results in mixtures of stereoisomers, such as Mitomycin B and this compound, which possess the opposite absolute configuration at the C9 carbon. nih.govbeilstein-journals.org The separation of these epimeric mixtures is critical for isolating the desired compound for further study and development. High-performance liquid chromatography (HPLC) is a primary technique for this purpose.

Reversed-phase HPLC methods are commonly employed, utilizing columns such as Hypersil ODS (C18). nih.gov These separations are typically run in an isocratic mode with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. nih.govnih.gov For instance, a mobile phase of 0.01 M sodium phosphate (B84403) buffer (pH 6.5) and methanol in a 70:30 (v/v) ratio has been used for the analysis of mitomycin C, a structurally related compound. nih.gov UV detection is effective for monitoring the elution of these compounds, often at a wavelength of 365 nm where the quinone chromophore absorbs strongly. nih.gov

For preparative scale separations, which are necessary to isolate larger quantities of a specific epimer, multicolumn continuous chromatographic processes like the Varicol system represent a more advanced and efficient approach compared to traditional batch chromatography. researchgate.net These systems simulate a counter-current flow between the stationary and mobile phases, leading to higher throughput, increased purity, and greater yields. researchgate.net While detailed reports on the specific separation of this compound from its epimer using Varicol are not prevalent, the successful application of this technique for other chiral pharmaceutical compounds, such as mitotane, using chiral stationary phases demonstrates its potential applicability for mitomycin epimers. researchgate.net

Table 1: Exemplary Chromatographic Conditions for Mitomycin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | nih.gov |

| Column | Hypersil ODS 5 µm | nih.gov |

| Mobile Phase | 0.01 M NaH2PO4 (pH 6.5) / Methanol (70:30, v/v) | nih.gov |

| Detection | UV at 365 nm | nih.gov |

| Internal Standard | Porfiromycin | nih.gov |

| Technique | HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) | nih.gov |

| Mobile Phase | Reversed-phase gradient system | nih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Ion Mode | nih.gov |

Total Synthesis Approaches to the Mitomycin Core Relevant to C9 Epimers

The total synthesis of mitomycins is a formidable task due to the molecule's dense and highly interactive functional groups, including a strained aziridine (B145994) ring, a quinone, and a labile C9a carbinolamine ether linkage. beilstein-journals.orgcaltech.edu While this compound is typically synthesized via the epimerization of the natural product Mitomycin B, the strategies developed for the total synthesis of the core mitosane and aziridinomitosane skeletons are directly relevant to the creation of C9 epimers and novel analogs. nih.govbeilstein-journals.org These syntheses must carefully control the stereochemistry at multiple contiguous centers, including the crucial C9 and C9a positions. acs.org

Retrosynthetic Disconnections and Key Bond Formations

Retrosynthetic analysis of the mitomycin core has led to several elegant strategies. A landmark approach by Kishi involved addressing the molecule's most sensitive feature, the aminal moiety at C9a, at the very end of the synthesis. beilstein-journals.org

Kishi's Retrosynthesis: The primary disconnection was at the C9a-N4 bond, unravelling the tetracyclic system to an eight-membered ring intermediate. This key transannular cyclization to form the aminal was a crucial final step. The eight-membered ring itself was envisioned to form via an intramolecular Michael addition of a primary amine onto a quinone system. beilstein-journals.org

Fukuyama's Approach: This synthesis took advantage of the "mitomycin rearrangement," an equilibrium between mitomycins and isomitomycins, to achieve the desired core structure. nih.gov

Convergent Strategies: Other approaches aim for greater convergency. One such retrosynthesis disconnects the molecule into two main fragments: the aziridinopyrrolidine portion and the quinone portion. nih.gov The key bond formation is the regioselective coupling of an enamine derived from the pyrrolidine (B122466) fragment to a bromo-methoxy quinone, constructing the central dihydropyrrole ring. nih.gov

Cascade and Domino Radical Reactions in Mitomycin Synthesis

The development of cascade, or domino, radical reactions has provided powerful tools for rapidly constructing complex molecular architectures like the mitomycin tricycle. nih.govresearchgate.net One notable strategy focuses on forming the 5-5-6 tricyclic core in a single step.

This approach utilizes a tandem radical cyclization sequence. The key reaction involves a 1,6-hydrogen atom transfer from a carefully designed precursor to generate a pyrrolidinone radical. nih.govresearchgate.net This radical intermediate then undergoes a subsequent 5-exo cyclization onto an adjacent aromatic ring to furnish the desired tricyclic skeleton. nih.govresearchgate.net For example, the reaction of a precursor (150 in Scheme 41 of the cited reference) with tributyltin hydride and AIBN initiator yielded the target 5-5-6 tricycle in 50% yield as a mixture of diastereoisomers. nih.gov This demonstrates the efficiency of radical cascades in assembling the core structure relevant to all mitomycins, including C9 epimers.

Stereoselective Synthesis of Aziridinomitosane and Related Skeletons

The aziridinomitosane skeleton contains the characteristic tetracyclic core and the aziridine ring. Its stereoselective synthesis is paramount, with control over the C1, C2, C9, and C9a stereocenters being a primary challenge. beilstein-journals.orgacs.org

One successful strategy for installing the aziridine ring involves a multi-step sequence starting from an olefin precursor. In Kishi's synthesis, dihydroxylation of the C1-C2 double bond with osmium tetroxide, followed by mesylation and subsequent displacement with an azide (B81097) nucleophile, sets the stage for aziridine formation. beilstein-journals.org Reduction of the azide followed by an intramolecular SN2 displacement yields the protected aziridine ring. beilstein-journals.org

A more convergent approach reported by Coleman and Felpin established the critical C9 and C9a stereocenters in a single key step. acs.org This was achieved through a diastereocontrolled addition of a fully functionalized cinnamylstannane to a pyrrolidine-based N-acyliminium ion. This reaction's success was vital for the stereocontrolled construction of a fully elaborated aziridinomitosane. acs.org Furthermore, the introduction of the C9a-methoxy group, a defining feature of mitomycins, has been achieved by the oxidation of the C9-C9a double bond in an azidomitosene intermediate using reagents like MoO5·HMPA (hexamethylphosphoramide). wiley-vch.de

Analog Development through Chemical Derivatization of Mitomycin B and Epimers

Chemical modification of naturally occurring mitomycins, particularly Mitomycin B, serves as a direct route to new analogs, including its C9 epimer. nih.govresearchgate.net The most significant derivatization in this context is the epimerization at the C9 position.

Hornemann demonstrated that the C9 carbon of Mitomycin B could be readily epimerized under base-catalyzed conditions to yield this compound. nih.govbeilstein-journals.org The proposed mechanism involves the reversible opening of the bridged carbinolamine junction (C9a-O bond) to form an eight-membered ring intermediate. A base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), then reversibly deprotonates the activated C9 position, allowing for equilibration to the thermodynamically more stable 9-epi isomer. beilstein-journals.org This transformation was the first reported inversion of stereochemistry at the C9 position for Mitomycin B. lookchem.comacs.orgacs.org

Beyond epimerization, Mitomycin B has served as a starting material for other semi-synthetic analogs. For example, it has been used to produce 9a-demethyl mitomycin A and N-methyl-mitomycin A (Mitomycin F). researchgate.net

Modifications on the Aziridine Ring

The aziridine ring is a crucial pharmacophore for the mitomycins, responsible for their DNA alkylating activity. beilstein-journals.orgnih.gov While its presence is essential, direct chemical modification of the aziridine nitrogen provides a straightforward path to new analogs.

A well-established modification is the N-methylation of the aziridine. Porfiromycin, for instance, is synthesized by the simple methylation of the aziridine nitrogen of Mitomycin C. beilstein-journals.orgnih.gov Similarly, Mitomycin F is the N-methylated version of Mitomycin A. beilstein-journals.orgnih.gov This modification alters the electronic properties and steric profile of the aziridine ring, which can influence its reactivity and biological profile. The aziridine nitrogen's basicity is generally deactivated by electron withdrawal into the quinone system, but this reactivity can be reversed upon bioreduction, a key step in the mitomycins' mode of action. taylorandfrancis.com

Alterations of the Carbamoyl (B1232498) and Hydroxymethyl Side Chains

Modifications of the C-10 carbamoyl and C-9a hydroxymethyl side chains are significant strategies in the diversification of the mitomycin scaffold. These alterations can influence the molecule's stability and biological activity profile.

One of the primary modifications is the removal of the carbamoyl group at the C-10 position, a process known as decarbamoylation. This reaction is a known transformation within the broader mitomycin family, leading to derivatives such as Mitomycin G, H, and K, which lack this functional group. beilstein-journals.org This elimination can be achieved under various conditions, including treatment with iso-propoxide, which can also lead to concurrent modifications at other positions. jst.go.jp For instance, the treatment of Mitomycin D with iso-propoxide results in 3α-iso-propoxy-10-O-decarbamoylmitomycin D. jst.go.jp While specific examples detailing the decarbamoylation of this compound are not extensively documented in the provided literature, the established reactivity of other mitomycins suggests this is a feasible transformation for the 9-epi series as well.

The hydroxymethyl group attached to the C-9a carbon also presents a site for chemical alteration. Biosynthetic studies have revealed enzymatic modifications at this position. For example, the enzyme MitN has been identified as an aziridine N-methyltransferase that acts on 9-epi-mitomycin C, converting it to Mitomycin E. researchgate.net Although this modification is on the aziridine nitrogen, it highlights the accessibility of the region around the C-9a side chain to enzymatic transformation. Furthermore, synthetic efforts have yielded derivatives like 9a-demethyl mitomycin A from Mitomycin B, indicating that modifications involving the C9a-methoxy group (a precursor to the hydroxymethyl functionality in some synthetic schemes) are possible. researchgate.net

Table 1: Examples of Side Chain Modifications in Mitomycin Precursors and Analogs

| Starting Compound | Reagents/Conditions | Modified Product | Type of Modification | Reference |

| Mitomycin D | iso-Propoxide | 3α-iso-Propoxy-10-O-decarbamoylmitomycin D | Decarbamoylation & Alkoxylation | jst.go.jp |

| Porfiromycin | iso-Propoxide | 3α-iso-Propoxy-10-O-decarbamoylporfiromycin | Decarbamoylation & Alkoxylation | jst.go.jp |

| Mitomycin B | iso-Propoxide | 3α-Methoxy-10-O-decarbamoylmitomycin B | Decarbamoylation & Alkoxylation | jst.go.jp |

| 9-epi-Mitomycin C | MitN, S-adenosylmethionine | Mitomycin E | Aziridine N-methylation | researchgate.net |

This table illustrates modifications on mitomycin compounds that are analogous or related to potential alterations on this compound.

Substituent Variations on the Quinone Ring

The quinone ring is a crucial pharmacophore of the mitomycin family, and variations in its substitution pattern, particularly at the C-7 position, have been a major focus of synthetic efforts to modulate biological activity. The electronic nature of the C-7 substituent directly influences the reduction potential of the quinone, which is a critical step in the activation of these compounds. nih.govnih.gov

A fundamental transformation in this series is the conversion of a C-7 methoxy (B1213986) group to an amino group. For example, Mitomycin A, which has a methoxy group at C-7, can be converted to Mitomycin C, which has an amino group at the same position, by a simple treatment with ammonia. beilstein-journals.org This highlights the susceptibility of the C-7 position to nucleophilic substitution.

Building on this reactivity, a variety of 7-substituted analogs have been synthesized. A facile alcoholysis of 7-methoxymitosanes under basic conditions has been used to prepare a series of 7-alkoxymitosanes from Mitomycins A and B. nih.gov These studies demonstrate that a range of alkoxy groups can be introduced at this position, leading to compounds with varied biological profiles. For instance, 7-n-propoxy-7-demethoxymitomycin A was synthesized and showed significant antitumor activity. nih.gov

Furthermore, the introduction of nitrogen and sulfur nucleophiles has led to a diverse array of derivatives. The reaction of Mitomycin A with cysteamine (B1669678) yielded dimeric compounds such as 7-N, 7'-N'-bis(2-thioethyl)dimitomycin C, showcasing the possibility of creating larger, more complex structures based on the mitomycin core. jst.go.jp Numerous other 7-N-substituted derivatives have been explored to improve the therapeutic properties of mitomycins. jst.go.jpcolab.wsdntb.gov.ua

Genetic engineering approaches have also contributed to the diversity of quinone ring substituents. The deletion of the mmcR methyltransferase gene in Streptomyces lavendulae results in the accumulation of 7-demethylmitomycin A and 7-demethylmitomycin B, which lack the C-7 methoxy group. psu.edu These compounds can then serve as precursors for further semi-synthetic modifications.

Table 2: Examples of C-7 Quinone Ring Substitutions on Mitomycins

| Precursor | Reagent/Method | C-7 Substituent | Product Class | Reference |

| Mitomycin A | Methanolic Ammonia | -NH₂ | 7-Aminomitosane | beilstein-journals.org |

| Mitomycin A/B | Various Alcohols (e.g., n-propanol), Base | -O-Alkyl (e.g., -O-Pr) | 7-Alkoxymitosane | nih.gov |

| Mitomycin A | Cysteamine | -NH-(CH₂)₂-S-S-(CH₂)₂-NH- (Dimer) | Dimeric 7-N-thioalkylmitomycin | jst.go.jp |

| Mitomycin A/C | Alkylamines | -NH-Alkyl | 7-Alkylaminomitosane | jst.go.jp |

| Mitomycin Biosynthesis | mmcR gene deletion | -OH | 7-Hydroxymitosane | psu.edu |

This table summarizes key substituent variations on the quinone ring of mitomycins, which are applicable to the synthesis of this compound analogs.

Biosynthetic Pathways and Engineering of Mitomycin C and 9 Epimitomycin B

Overview of the Mitosane Core Biosynthesis

The fundamental framework of all mitomycins is the mitosane core. nih.gov The biosynthesis of this tetracyclic pyrrolo-indole skeleton proceeds through the condensation of three primary building blocks: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl (B1232498) phosphate (B84403). wikipedia.orgbeilstein-journals.orgchemeurope.com This initial assembly is followed by a sequence of tailoring steps, including reductions, hydroxylations, and methylations, catalyzed by a host of specific enzymes encoded within the mitomycin biosynthetic gene cluster. wikipedia.orgacs.org While the general precursors are well-established, the precise sequence and mechanisms of many tailoring reactions, particularly those that establish the final stereochemistry, are areas of ongoing investigation. wikipedia.org

The assembly of the mitosane nucleus is initiated from three distinct precursor molecules. nih.gov 3-amino-5-hydroxybenzoic acid (AHBA) is an aromatic building block derived from the shikimate pathway. wikipedia.orgresearchgate.net D-glucosamine, a hexosamine sugar, provides a six-carbon unit (C1, C2, C3, C9, C9a, and C10) and the nitrogen atom for the characteristic aziridine (B145994) ring. nih.gov The carbamoyl group, which is ultimately attached at the C10 position, originates from carbamoyl phosphate. beilstein-journals.orgacs.org The condensation of AHBA and D-glucosamine forms the initial framework of the mitosane structure, which is then further elaborated upon by other biosynthetic enzymes. wikipedia.orgresearchgate.net

| Precursor Molecule | Origin/Pathway | Contribution to Mitosane Core |

| 3-Amino-5-hydroxybenzoic acid (AHBA) | Amino-shikimate pathway researchgate.netencyclopedia.pub | Forms the aminobenzoquinone portion of the molecule. nih.gov |

| D-Glucosamine | Hexosamine metabolism | Provides carbons C1, C2, C3, C9, C9a, C10 and the aziridine nitrogen. nih.gov |

| Carbamoyl Phosphate | Amino acid metabolism | Source of the C10 carbamoyl group. acs.org |

Enzymatic Transformations in Mitomycin Biosynthesis Relevant to C9 Stereochemistry

The stereochemistry at the C9 position is a critical determinant of a mitomycin analog's identity and biological activity. The divergence between the biosynthesis of mitomycin C (which has a C9β hydrogen) and 9-epimitomycin B (with a C9α hydrogen) is controlled by specific enzymes in the pathway. Genetic and biochemical studies have identified key methyltransferases that play a pivotal role in creating and processing these different stereoisomers.

Methylation is a key late-stage modification in mitomycin biosynthesis, with methyl groups derived from S-adenosylmethionine (AdoMet). acs.org Two methyltransferases, MitN and MmcR, have been shown to have distinct roles and substrate specificities that directly influence the production of mitomycins with different C9 stereochemistries. nih.gov

The enzyme MitN has been identified as an aziridine N-methyltransferase that is crucial for a parallel biosynthetic pathway leading to mitomycins with 9α-stereochemistry. researchgate.netnih.gov This was discovered through gene deletion experiments in the mitomycin-producing bacterium Streptomyces lavendulae. nih.gov When the mitN gene was deleted, the production of mitomycin A and C continued, but the strain also began to accumulate a new analog, identified as 9-epi-mitomycin C. researchgate.netnih.gov

Further in vitro experiments demonstrated that the purified MitN protein, in the presence of the methyl donor S-adenosylmethionine, catalyzes the N-methylation of the aziridine ring of 9-epi-mitomycin C to produce mitomycin E. nih.govnih.gov This provides direct evidence that MitN is not involved in the main pathway to mitomycin C but is instead responsible for tailoring the 9-epi series of mitomycins. nih.govresearchgate.net

MmcR is another critical methyltransferase in the pathway, responsible for the O-methylation of the hydroxyl group at the C7 position of the mitosane core. mdpi.comumich.edu Deletion of the mmcR gene results in the accumulation of new biosynthetic intermediates, 7-demethylmitomycin A and 7-demethylmitomycin B. nih.gov

Biochemical studies have shown that MmcR can catalyze the 7-O-methylation of 7-hydroxymitomycins with either C9β or C9α stereochemistry. umich.edurcsb.org However, the enzyme exhibits a strong kinetic preference for the C9β-isomer, which is the precursor to standard mitomycins like mitomycin A and C. umich.edu While it can process the C9α-configured substrates, it does so less efficiently. umich.edu This specificity suggests that MmcR functions primarily in the main biosynthetic pathway but can also act on intermediates from the parallel 9-epi pathway.

| Enzyme | Gene | Function | Relevance to C9 Stereochemistry |

| MitN | mitN | Aziridine N-methyltransferase nih.gov | Specifically acts on 9α-configured substrates (e.g., 9-epi-mitomycin C), indicating its role in a parallel pathway for the 9-epi series of mitomycins. nih.govnih.gov |

| MmcR | mmcR | 7-O-methyltransferase umich.edu | Catalyzes 7-O-methylation on both C9α and C9β isomers but shows a strong preference for the C9β configuration, the precursor to mitomycin C. umich.edu |

Genetic manipulation of the mitomycin biosynthetic pathway has led to the isolation and identification of several key intermediates and novel analogs. researchgate.net These compounds are crucial for elucidating the specific steps of the pathway and understanding the function of individual enzymes. The characterization of molecules that accumulate in mutant strains provides a snapshot of the biosynthetic process at the point of the genetic block.

| Compound | How Identified | Significance |

| 9-epi-mitomycin C | Accumulates in mitN gene deletion mutant of S. lavendulae. nih.gov | Key intermediate in the parallel biosynthetic pathway for 9α-configured mitomycins; substrate for the MitN enzyme. nih.govnih.gov |

| Mitomycin E | Product of the in vitro reaction of 9-epi-mitomycin C with the MitN enzyme. nih.gov | Demonstrates the function of MitN as an aziridine N-methyltransferase for the 9-epi series. nih.gov |

| 7-demethylmitomycin A | Accumulates in mmcR gene deletion mutant. nih.gov | A direct precursor to mitomycin A, proving the function of MmcR as a 7-O-methyltransferase. acs.org |

| 7-demethylmitomycin B | Accumulates in mmcR gene deletion mutant. nih.gov | A direct precursor to mitomycin B, further confirming the role of MmcR. umich.edu |

Characterization of Gene Clusters for Mitomycin Production

The biosynthesis of mitomycins, including the clinically significant Mitomycin C, is orchestrated by a large and complex gene cluster found in producing organisms like Streptomyces lavendulae NRRL 2564. nih.gov This cluster spans approximately 55 kilobases of DNA and contains 47 distinct genes that govern the assembly of the mitosane core and its subsequent modifications. nih.govsigmaaldrich.com

The assembly of all mitomycins begins from three primary building blocks: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate. researchgate.netwikipedia.orgbeilstein-journals.org These precursors are condensed to form the foundational mitosane core structure, which is then tailored by a series of enzymatic reactions to produce the various mitomycin analogs. wikipedia.org

Several key genes within this cluster have been identified and their functions characterized through genetic and biochemical analyses. For instance, mitA encodes an AHBA synthase, a crucial enzyme for producing one of the core building blocks. nih.govasm.org Immediately downstream, the mitB gene encodes a glycosyltransferase, which is also essential for the synthesis. nih.govasm.org Further studies have elucidated the roles of mitE (an acyl-CoA synthetase), mmcB (an acyl carrier protein), and mitF (an MmcB-dependent tailoring enzyme), which are all critical in the early stages of assembling the mitosane ring. mdpi.comduke.edu The cluster also houses genes responsible for cellular self-protection, including a drug-binding protein (encoded by mrd) and a membrane-associated export protein (encoded by mct), which prevent the producer organism from being harmed by the antibiotic it creates. nih.govpnas.org

Table 1: Key Genes in the Mitomycin Biosynthetic Cluster and Their Functions

| Gene | Encoded Protein | Function | Source(s) |

|---|---|---|---|

| mitA | AHBA Synthase | Catalyzes the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a key precursor. | nih.gov, asm.org |

| mitB | Glycosyltransferase | Involved in the condensation of AHBA and D-glucosamine to form the mitosane core. | researchgate.net, nih.gov |

| mitE | Acyl-CoA Synthetase | Activates AHBA by ligating it to Coenzyme A (CoA). | mdpi.com |

| mmcB | Acyl Carrier Protein (ACP) | Tethers the activated AHBA intermediate for subsequent tailoring reactions. | mdpi.com, duke.edu |

| mitF | Tailoring Enzyme | An MmcB-dependent enzyme involved in the assembly of the mitosane structure. | mdpi.com |

| mmcR | Methyltransferase | Catalyzes the 7-O-methylation of the quinone moiety, a key step in forming Mitomycin A and B. | acs.org, acs.org |

| mitN | Aziridine N-Methyltransferase | Involved in a parallel biosynthetic pathway leading to mitomycins with 9α-stereochemistry. | researchgate.net, nih.gov |

| mrd | Drug-Binding Protein | Confers resistance by binding to mitomycin C, preventing its reductive activation. | nih.gov |

| mct | Translocase/Export Protein | A membrane protein that actively transports mitomycin out of the cell. | nih.gov |

Molecular Genetic Manipulation for Biosynthetic Pathway Elucidation

The intricate steps of the mitomycin biosynthetic pathway have been largely deciphered through advanced molecular genetic techniques. These methods allow researchers to probe the function of individual genes and the enzymes they encode, providing a clearer picture of the sequential reactions leading to the final products.

Targeted Gene Deletions and Overexpression Studies

Targeted gene disruption has been an invaluable tool for functional analysis of the mitomycin gene cluster. In one comprehensive study, 22 genes within the cluster were systematically disrupted, revealing that 14 of these mutations resulted in either the complete loss of mitomycin production or, in some cases, overexpression. nih.govsigmaaldrich.com

Specific gene deletion experiments have confirmed the essential nature of several genes. For example, creating deletion mutants of mitA (AHBA synthase) or mitB (glycosyltransferase) completely abrogates the production of Mitomycin C, confirming their fundamental roles in synthesizing and assembling the mitosane core. nih.govasm.org

Table 2: Summary of Genetic Manipulation Experiments in Mitomycin Biosynthesis

| Gene Manipulated | Method | Result | Conclusion | Source(s) |

|---|---|---|---|---|

| mitA | Gene Disruption | Abolished Mitomycin C production. | mitA is essential for the biosynthesis of the AHBA precursor. | nih.gov, asm.org |

| mitB | Gene Disruption | Abolished Mitomycin C production. | mitB is essential for the glycosylation step in mitosane core formation. | nih.gov, asm.org |

| mmcR | Gene Deletion | Production of Mitomycins A, B, and C ceased; accumulation of 7-demethylmitomycin A and 7-demethylmitomycin B. | MmcR is the methyltransferase responsible for C7-O-methylation. | acs.org, acs.org |

| Putative Regulator | Overexpression | Substantial increase in Mitomycin C production. | The gene regulates the overall pathway flux. | nih.gov, sigmaaldrich.com |

| mitN | In-frame Deletion | Continued production of Mitomycin A and C; accumulation of a new analog, 9-epi-mitomycin C. | MitN is not essential for Mitomycin C biosynthesis but is involved in a parallel pathway for 9α-epimers. | researchgate.net, nih.gov |

Engineering of Novel Mitomycin Analogs, including C9 Epimers

Genetic engineering has not only elucidated the native biosynthetic pathway but has also opened the door to creating novel mitomycin analogs with potentially improved properties. A prime example is the generation of C9 epimers, which differ in the stereochemical configuration at the C9 position of the mitosane core.

The targeted, in-frame deletion of the mitN gene in S. lavendulae provided significant insight into the control of C9 stereochemistry. nih.gov The resulting mutant strain continued to produce Mitomycin A and Mitomycin C, but it also accumulated a new analog identified as 9-epi-mitomycin C. researchgate.netnih.gov This demonstrated that the MitN enzyme is not directly involved in the main pathway leading to Mitomycin C but plays a crucial role in a parallel branch of the pathway.

Subsequent biochemical analysis of the purified MitN protein revealed its function as an aziridine N-methyltransferase. When 9-epi-mitomycin C was reacted with the MitN enzyme in the presence of the methyl donor S-adenosylmethionine, it was converted into Mitomycin E. nih.gov This confirmed that MitN acts on the 9-epi scaffold. This research strongly suggests that MitN is responsible for processing intermediates with 9α-stereochemistry, distinct from the 9β-stereochemistry found in Mitomycin C. nih.gov

While genetic engineering has successfully produced the C9 epimer of Mitomycin C, the related compound this compound has been synthesized through chemical means. It was shown that Mitomycin B can be converted to this compound via a base-catalyzed epimerization process. beilstein-journals.orgnih.gov This inversion of the C9 stereocenter in Mitomycin B yielded an analog with enhanced biological activity, highlighting the therapeutic potential of engineered C9 epimers. beilstein-journals.orgnih.govacs.org

Molecular and Cellular Mechanisms of Action

Reductive Activation Pathways of 9-Epimitomycin B

The critical initiating step in the mechanism of action of this compound is the bioreductive activation of its quinone ring. In its native state, the compound is relatively unreactive towards DNA. beilstein-journals.org However, upon entering a cell, it undergoes enzymatic reduction, a process that is significantly enhanced in the hypoxic environments characteristic of many solid tumors. beilstein-journals.org

A number of intracellular flavin reductases that utilize NADH or NADPH as electron donors have been implicated in this activation. nih.govnih.gov These enzymes can catalyze either a one-electron or a two-electron reduction of the quinone.

One-Electron Reduction : This pathway leads to the formation of a semiquinone radical anion. While this species can trigger the subsequent reaction cascade, it is also susceptible to rapid reoxidation back to the parent quinone in the presence of oxygen, a process that can lead to futile redox cycling and the generation of reactive oxygen species. nih.govbeilstein-journals.org

Two-Electron Reduction : This process, often catalyzed by enzymes like DT-diaphorase (DTD), directly yields a stable hydroquinone (B1673460) intermediate. nih.gov The hydroquinone is not readily reoxidized by molecular oxygen, making this pathway the more efficient route for generating the ultimate DNA-alkylating species. nih.govbeilstein-journals.org It is the formation of this hydroquinone that is considered the committed step in the activation cascade. beilstein-journals.org

Table 1: Key Features of this compound Quinone Reduction

| Feature | Description | References |

|---|---|---|

| Requirement | Essential for converting the prodrug into a biologically active state. | beilstein-journals.org |

| Primary Activators | Intracellular NAD(P)H-dependent flavoreductases (e.g., DT-diaphorase). | nih.govnih.gov |

| Reduction Pathways | 1. Two-electron reduction (favored) leading to a hydroquinone. 2. One-electron reduction leading to a semiquinone radical. | nih.govbeilstein-journals.org | | Key Intermediate | The hydroquinone form is the stable precursor to the reactive electrophiles. | nih.govbeilstein-journals.org |

The formation of the hydroquinone from this compound initiates a spontaneous and irreversible cascade of chemical transformations that generate potent electrophilic sites. nih.gov The increased electron density in the hydroquinone's indole (B1671886) system triggers the elimination of the methoxy (B1213986) group at the C9a position. nih.govresearchgate.net This elimination results in the formation of a highly reactive electrophilic iminium ion, which is stabilized by tautomerization to yield an intermediate known as a leuco-aziridinomitosene. nih.govresearchgate.net

This leuco-aziridinomitosene is the mono-alkylation agent. The generation of the second reactive site for cross-linking occurs after the first alkylation event. Loss of the carbamate (B1207046) group at the C10 position unveils a second iminium species, creating the second electrophilic center required for bifunctional alkylation and DNA cross-linking. nih.govresearchgate.net

Table 2: Sequential Generation of Reactive Intermediates

| Step | Precursor | Reaction | Product | References |

|---|---|---|---|---|

| 1 | This compound (Hydroquinone) | Elimination of methanol (B129727) from C9a | Leuco-aziridinomitosene (Iminium intermediate) | nih.govresearchgate.net |

| 2 | DNA Monoadduct | Elimination of carbamic acid from C10 | Iminium species at C10 | nih.govresearchgate.net |

DNA Interaction and Alkylation by this compound

The ultimate cytotoxic effect of this compound is achieved through the covalent modification of genomic DNA. beilstein-journals.org The electrophilic intermediates generated during reductive activation are potent alkylating agents that form adducts with DNA bases. uchicago.edunih.gov

Activated this compound functions as a bifunctional alkylating agent, meaning it possesses two reactive sites capable of forming covalent bonds with DNA. nih.govbaseclick.eu The process begins with an initial alkylation event at C1, forming a monoadduct. nih.gov This is followed by a second alkylation event at C10, which results in the formation of a DNA cross-link. nih.gov These cross-links are highly cytotoxic lesions because they form an absolute block to DNA strand separation, thereby inhibiting critical cellular processes like DNA replication and transcription. wikipedia.orgamegroups.org

The bifunctional nature of activated this compound allows for the formation of two main types of DNA cross-links:

Interstrand Cross-Links (ICLs): These are covalent linkages formed between the two complementary strands of the DNA double helix. nih.govwikipedia.org ICLs are considered the most lethal form of DNA damage induced by mitomycins, as their repair is complex and often leads to double-strand breaks. amegroups.orgnih.gov

Intrastrand Cross-Links: These adducts form between two nucleotides on the same DNA strand. nih.govwikipedia.org While also damaging, they are generally less cytotoxic than ICLs as they can be more readily repaired by cellular mechanisms like nucleotide excision repair. amegroups.org

In addition to cross-links, the formation of DNA monoadducts, where the drug binds to only one nucleotide, is also a significant outcome. nih.gov

The interaction between activated this compound and DNA is not random; it exhibits a notable sequence preference. The alkylation predominantly occurs in the minor groove of the DNA helix. nih.govwikipedia.org

The primary target for alkylation is the N2 position of guanine (B1146940). nih.gov There is a strong preference for guanine residues located within a 5'-CpG-3' sequence. nih.gov The interstrand cross-link typically bridges the N2 exocyclic amino groups of guanine bases on opposite strands within this sequence context. wikipedia.org

The specific three-dimensional structure of the drug-DNA adduct is influenced by the stereochemistry of the mitomycin, including the configuration at C9. beilstein-journals.org The diastereospecificity of the adduction process refers to how the drug's chirality dictates the geometry of the covalent bond with the chiral DNA helix. While detailed structural studies specifically on this compound-DNA adducts are limited, the enhanced biological activity of this epimer compared to Mitomycin B suggests that its C9 stereochemistry results in a more conformationally favorable or more disruptive DNA adduct, leading to more effective inhibition of DNA metabolism or more efficient recognition by cell death pathways. beilstein-journals.orgbeilstein-journals.org

Table 3: Characteristics of this compound-DNA Adducts

| Feature | Description | References |

|---|---|---|

| Binding Site | Minor groove of the DNA helix. | nih.govwikipedia.org |

| Target Nucleotide | Primarily the N2 position of guanine. | nih.gov |

| Sequence Preference | High preference for guanine within a 5'-CpG-3' sequence. | nih.gov |

| Primary Lesion | Interstrand cross-links (ICLs) between two guanine bases. | nih.govwikipedia.org |

| Stereochemical Influence | The C9 configuration affects biological activity, implying a role in the adduct's final conformation and biological consequence. | beilstein-journals.orgbeilstein-journals.org |

Mechanism of DNA Replication Inhibition

The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of DNA replication. Following enzymatic reduction of its quinone ring, the molecule becomes a highly reactive alkylating agent. nih.gov This activation unveils the potential for the compound to form covalent bonds with DNA strands. The presence of the aziridine (B145994) ring is crucial for this activity, enabling irreversible bis-alkylation of DNA. beilstein-journals.orgresearchgate.net This process involves the formation of inter- and intra-strand cross-links, which physically obstruct the DNA replication machinery. nih.gov By binding to the DNA, the compound prevents the separation of the DNA strands, a critical step for the progression of the replication fork. nih.gov This leads to a stall in the replication process, ultimately halting cell division and inducing cell death. nih.gov

Interference with Deoxyribonucleic Acid Synthesis

This compound selectively inhibits the synthesis of deoxyribonucleic acid (DNA). drugbank.com The activated form of the compound covalently cross-links the complementary strands of the DNA double helix. drugbank.com This action not only blocks the replication process but can also lead to the depolymerization of existing DNA. The efficacy of this DNA cross-linking is correlated with the guanine and cytosine content of the DNA sequence. drugbank.com While the primary target is DNA synthesis, at higher concentrations, the synthesis of cellular RNA and proteins can also be suppressed. drugbank.com This broad inhibition of macromolecular synthesis contributes to its potent cytotoxic profile.

Specific Cellular Targets and Pathways Influenced by this compound

Beyond its direct interaction with DNA, this compound's activity is modulated by and influences specific cellular components and pathways, particularly those involved in cellular redox balance.

Interaction with Thioredoxin Reductase

A significant cellular target for mitomycins, including by extension this compound, is the enzyme thioredoxin reductase (TrxR). This selenium-dependent antioxidant enzyme is a key player in maintaining cellular redox homeostasis. nih.gov Mitomycins have been shown to inactivate thioredoxin reductase, and this inactivation is directly linked to the drug's cytotoxicity. Quinones can act as either substrates or inhibitors of TrxR. nih.gov The interaction with TrxR can disrupt the cell's ability to manage oxidative stress, thereby sensitizing the cell to the DNA damage induced by the compound. nih.govnih.gov

Modulation of Cellular Redox State and Hypoxic Cell Selectivity

The antitumor activity of mitomycins is profoundly influenced by the cellular redox environment and is particularly potent in hypoxic conditions. beilstein-journals.orgnih.govresearchgate.net Hypoxia, or low oxygen tension, is a common feature of the microenvironment in solid tumors. nih.govpromocell.com This oxygen-deficient state leads to a more reductive intracellular environment, which enhances the enzymatic reduction of the mitomycin quinone ring. rsc.org This reductive activation is a prerequisite for the compound's DNA alkylating activity. nih.govresearchgate.net Consequently, this compound demonstrates a selective toxicity towards hypoxic cells over normally oxygenated cells. beilstein-journals.org This selectivity is a critical aspect of its mechanism, as it allows for targeted activity within the tumor microenvironment while potentially sparing healthy tissues. nih.govresearchgate.net The activity is mediated by reductase enzymes such as DT-diaphorase or NADH cytochrome c reductase.

Comparative Analysis of this compound and Mitomycin B Mechanisms

This compound is an epimer of Mitomycin B, differing in the stereochemistry at the C9 position. beilstein-journals.orgnih.gov Mitomycin B and its epimer possess the opposite absolute configuration at this carbon compared to other mitomycins like Mitomycin A and C. nih.gov Research has shown that this compound exhibits greater biological activity than its parent compound, Mitomycin B. beilstein-journals.orgnih.gov

The epimerization from Mitomycin B to this compound can occur through a base-catalyzed mechanism. beilstein-journals.orgnih.gov This process is thought to involve the reversible opening of the tetracyclic-pyrolido-indole structure at the carbinolamine junction, which allows for deprotonation and subsequent reprotonation at the C9 position to form the more stable 9-epi isomer. beilstein-journals.orgnih.gov This increased stability and enhanced activity suggest that the specific three-dimensional conformation of this compound allows for a more favorable or efficient interaction with its molecular targets, namely DNA and activating reductase enzymes.

Data Tables

Table 1: Summary of Molecular and Cellular Mechanisms

| Mechanism Category | Specific Action of this compound | Key Cellular Factors |

| DNA Replication Inhibition | Induces inter- and intra-strand DNA cross-links, stalling the replication fork. beilstein-journals.orgnih.gov | DNA Polymerase, Helicase |

| DNA Synthesis Interference | Selectively inhibits deoxyribonucleic acid synthesis; can also inhibit RNA and protein synthesis at high concentrations. drugbank.com | Guanine-Cytosine content of DNA |

| Enzyme Interaction | Inactivates the antioxidant enzyme Thioredoxin Reductase (TrxR). nih.gov | Thioredoxin Reductase |

| Redox Modulation | Requires reductive activation, which is enhanced in low-oxygen environments. nih.govresearchgate.net | DT-diaphorase, NADH cytochrome c reductase |

| Cellular Selectivity | Exhibits greater cytotoxicity in hypoxic cells compared to normoxic cells. beilstein-journals.org | Hypoxic tumor microenvironment nih.gov |

Structure Activity Relationship Sar Studies of 9 Epimitomycin B

Impact of C9 Stereochemistry on Biological Activity

The stereochemistry at the C9 position of the mitomycin core structure plays a significant role in the molecule's biological profile. Mitomycin B possesses a C9α configuration, which is opposite to the C9β configuration found in most other naturally occurring mitomycins, such as Mitomycin C. beilstein-journals.org The epimerization of this center to create 9-Epimitomycin B, which has the same C9 stereochemistry as Mitomycin C, has been a key area of synthetic and biological investigation. researchgate.netacs.org

Research has shown that the C9 configuration influences the stability and reactivity of the molecule. A base-catalyzed mechanism has been proposed where the tetracyclic structure of Mitomycin B can reversibly open at the carbinolamine junction. beilstein-journals.org This allows for deprotonation at the C9 position, leading to epimerization and the formation of the more thermodynamically stable this compound. beilstein-journals.org

Direct comparisons have revealed that the inversion of stereochemistry at the C9 position has a profound effect on biological activity. Studies have demonstrated that this compound exhibits greater biological activity than its natural diastereomer, Mitomycin B. beilstein-journals.org This enhanced activity is attributed to the altered three-dimensional structure, which likely affects its interaction with target molecules and its efficiency in subsequent reactions.

Table 1: Comparative Biological Activity Profile

| Compound | C9 Stereochemistry | Relative Biological Activity |

|---|---|---|

| Mitomycin B | α (alpha) | Baseline |

| This compound | β (beta) | More Active beilstein-journals.org |

Influence of Substituents on Reduction Potential and Reactivity

The biological action of mitomycins is initiated by the bioreductive activation of their quinone ring. nih.govacs.org The ease with which this reduction occurs, measured as the reduction potential (E1/2), is a critical determinant of cytotoxicity. nih.govclockss.org The substituents on the quinone ring, particularly at the C6 and C7 positions, heavily influence this potential.

Research has consistently shown that attaching electron-withdrawing groups at the C7 position facilitates the reduction of the quinone. nih.govacs.org This is because such groups help stabilize the semiquinone radical anion formed during the reduction process. nih.gov Conversely, electron-donating groups tend to decrease the reduction potential. The biological activities of many 7-substituted mitosanes have been shown to parallel the reduction potential of the quinone. clockss.org However, some studies note that antitumor activity does not always correlate with the quinone reduction potential, suggesting that other factors, such as lipophilicity and cellular uptake, also play a significant role. nih.gov

Table 2: Effect of C7 Substituents on Quinone Reduction Potential

| C7 Substituent Type | Impact on Reduction Potential | Consequence for Activation | Example |

|---|---|---|---|

| Electron-Withdrawing | Less Negative (Easier to Reduce) | More facile enzymatic reduction nih.gov | -NH2 |

| Electron-Donating | More Negative (Harder to Reduce) | Less facile enzymatic reduction | -OCH3 |

Relationship between Molecular Structure and DNA Cross-Linking Efficiency

The ultimate cytotoxic effect of mitomycins stems from their ability to alkylate and cross-link DNA strands after reductive activation. nih.govwikipedia.org The molecular structure of the activated mitomycin is exquisitely tuned for this function. The process is highly specific, with alkylation occurring predominantly at the N2 position of guanine (B1146940) residues. nih.gov

The efficiency and sequence selectivity of DNA cross-linking are dictated by the drug's structure. Mitomycins show a strong preference for cross-linking guanines in 5'-CG-3' sequences within the DNA minor groove. nih.govacs.orgnih.govhi.is The stereochemistry of the active sites, namely the C1 aziridine (B145994) ring and the C10 carbamate (B1207046) group, is crucial for the precise positioning required for this reaction. clockss.org Furthermore, the local DNA structure itself can modulate the efficiency of cross-linking. For example, DNA bending can either enhance or reduce the reactivity of potential cross-linking sites by altering the width and accessibility of the minor groove. nih.gov Studies on adducts have shown that while interstrand cross-links and monoadducts have minimal effect on the global DNA structure, intrastrand cross-links can induce significant bending of the DNA duplex. acs.org

Quantitative Structure-Activity Relationship (QSAR) Approaches for Mitomycin Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net In the context of mitomycins, QSAR studies are employed to identify key molecular descriptors that govern their antitumor effects, providing a rational basis for the design of novel, more potent analogs. scribd.comntu.edu.sgacse.science

These studies analyze various physicochemical properties and structural features, such as electronic properties (e.g., charge distribution, HOMO/LUMO energies), lipophilicity (log P), and topological indices. ntu.edu.sgutwente.nl For instance, QSAR models for some mitosene analogs have shown a correlation between anticellular activity and partition coefficients, highlighting the importance of hydrophobicity for cellular penetration. nih.govutwente.nl By generating predictive models, QSAR helps to understand the structural requirements for activity and to prioritize the synthesis of new derivatives with potentially enhanced therapeutic profiles. nih.govacse.science

Advanced Research Methodologies

Computational Chemistry and Molecular Modeling Studies

Computational approaches are indispensable in understanding the nuanced structural and mechanistic differences between 9-Epimitomycin B and its parent compound. These in silico methods provide insights that are often difficult to obtain through experimental means alone.

Stereochemical characterization is further refined by comparing calculated spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, with experimental data. This comparison helps to confirm the correct stereoisomer and provides a detailed picture of its solution-state structure.

The biological activity of mitomycins is contingent upon their reductive activation. Computational simulations, particularly using quantum mechanics/molecular mechanics (QM/MM) methods, can model the intricate electronic rearrangements that occur during this process. By simulating the activation cascade for both this compound and Mitomycin B, researchers can predict differences in their activation potentials and the stability of the resulting reactive intermediates.

Furthermore, these simulations can shed light on the mechanism of epimerization itself, providing insights into the energy barriers and transition states involved in the conversion between the two isomers. This is crucial for understanding the stability of this compound under various conditions.

Molecular docking simulations are employed to predict the binding orientation and affinity of this compound within the minor groove of DNA, its primary biological target. These models help to visualize the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-DNA complex prior to covalent bond formation.

| Computational Method | Application in this compound Research | Key Insights |

| Molecular Mechanics / DFT | Conformational analysis and stereochemical characterization | Predicts stable 3D structures and relative energies of epimers. |

| QM/MM Simulations | Mechanistic studies of activation and epimerization | Elucidates electronic rearrangements during bioactivation and isomerization pathways. |

| Molecular Docking | Prediction of DNA binding modes | Visualizes non-covalent interactions and preferred binding orientations in the DNA minor groove. |

| Molecular Dynamics (MD) | Simulation of ligand-DNA complex dynamics | Reveals the stability and conformational changes of the DNA adduct over time. |

Spectroscopic and Chromatographic Techniques for Structural and Purity Analysis

Experimental verification of the structure and purity of this compound relies on a combination of high-resolution spectroscopic and chromatographic methods. These techniques are essential for distinguishing it from its closely related isomers and for ensuring the quality of research materials.

While basic 1D NMR provides initial structural information, advanced 2D NMR techniques are critical for the unambiguous assignment of the stereochemistry of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect through-space correlations between protons, providing definitive evidence for the relative orientation of substituents and confirming the epimeric nature at the C-9 position.

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, can provide further structural insights. While the mass spectra of this compound and Mitomycin B are expected to be very similar, subtle differences in fragmentation patterns may arise due to the different stereochemistry, which can be used for their differentiation.

Table of Spectroscopic Data for this compound

| Technique | Observed Data | Interpretation |

|---|---|---|

| Proton NMR (PMR) | Specific chemical shifts and coupling constants for protons around the C-9 center. | Confirms the local electronic environment and dihedral angles, indicative of the epimeric configuration. |

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its separation from Mitomycin B and other related impurities. Due to the identical polarity of the epimers, chiral stationary phases (CSPs) are required for their effective separation.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 9-Epimitomycin B Analogs with Enhanced Specificity

The synthesis of this compound involves a base-catalyzed epimerization at the C9 position of Mitomycin B. beilstein-journals.orgacs.orgacs.orgjst.go.jp This process reversibly opens the tetracyclic structure, allowing for deprotonation and inversion to the more thermodynamically stable 9-epi configuration, which has demonstrated superior biological activity. beilstein-journals.org

Future research in this area is centered on creating novel analogs that build upon this structural advantage. The goal is to enhance tumor specificity and efficacy while minimizing off-target toxicity. Strategies include:

Modification of the Quinone Ring: Altering substituents on the quinone moiety can modulate the compound's reduction potential, thereby influencing its activation by specific tumor-associated enzymes.

Alterations to the Aziridine (B145994) Ring: The aziridine group is crucial for DNA alkylation. drugbank.com Synthesizing derivatives with modified aziridine rings could fine-tune reactivity and DNA-binding affinity.

Conjugation with Targeting Moieties: A promising approach involves linking the mitomycin core to molecules that bind to specific cancer cell markers. Research has explored conjugating Mitomycin C with DNA minor groove binding agents like netropsin (B1678217) and distamycin analogs. nih.gov While these specific conjugates showed reduced activity, the principle of tethering the drug to a targeting agent remains a key strategy for future analog design. nih.gov

The synthesis of such analogs often relies on complex, multi-step chemical processes. beilstein-journals.org Molecular genetic manipulation of the mitomycin biosynthetic pathway in producer organisms like Streptomyces lavendulae also presents an opportunity to generate novel mitomycin structures that can serve as precursors for semi-synthetic analogs. researchgate.net

Investigation of Enzymatic Activation Systems and Their Regulation

Mitomycins are prodrugs that require reductive activation to exert their cytotoxic effects. drugbank.comresearchgate.netstemcell.com The primary mechanism involves the reduction of the quinone ring to a semiquinone or hydroquinone (B1673460), which then initiates a cascade leading to the alkylation and cross-linking of DNA. beilstein-journals.orgacs.org A variety of reductase enzymes have been implicated in this process, and their expression levels can significantly influence drug efficacy and resistance.

Key enzymes involved in mitomycin activation include:

NAD(P)H:Quinone Oxidoreductase 1 (NQO1 or DT-diaphorase): This is a major enzyme responsible for the two-electron reduction of mitomycins. researchgate.netontosight.aiaacrjournals.org High levels of NQO1 in some tumors have been correlated with increased sensitivity to Mitomycin C, although this correlation is not always consistent across different tumor types. aacrjournals.orgnih.govaacrjournals.org

NADPH-Cytochrome P450 Reductase: This enzyme can also catalyze the metabolic activation of mitomycins, leading to the formation of DNA adducts and cross-links. nih.govyale.edu

Other Reductases: Additional enzymes such as xanthine (B1682287) oxidase, xanthine dehydrogenase, and NADH:cytochrome b5 reductase have also been shown to activate mitomycins in vitro. nih.govresearchgate.net

Future research aims to precisely map the enzymatic activation profile for this compound and its analogs. Understanding which enzymes are most efficient at activating these specific epimers is crucial for developing predictive biomarkers. Investigating the regulation of these enzymes, for instance by transcription factors like NRF2 or induction by agents such as TCDD, could lead to strategies for modulating enzyme activity in tumors to enhance drug response. researchgate.netresearchgate.net Conversely, understanding resistance mechanisms, such as the expression of drug-binding proteins like MCRA that prevent reductive activation, is equally important for overcoming treatment failure. aacrjournals.orgnih.govpnas.org

Exploration of Targeted Delivery Strategies for Mitomycin Epimers

A significant challenge with mitomycin-based chemotherapy is dose-limiting toxicity due to non-specific action. researchgate.net Targeted delivery systems are being explored to increase drug concentration at the tumor site, thereby enhancing efficacy and reducing systemic side effects. tandfonline.com

Nanoparticles (NPs) serve as versatile carriers for anticancer drugs, offering benefits like improved drug solubility, sustained release, and passive targeting through the enhanced permeability and retention (EPR) effect in tumors. tandfonline.com Various nanoparticle formulations have been developed for Mitomycin C, providing a blueprint for delivering its epimers.

Polymeric Nanoparticles: Systems using PEGylated chitosan (B1678972) have been shown to successfully co-deliver Mitomycin C and methotrexate, with the latter also acting as a targeting ligand. tandfonline.comacs.org Crosslinked polyvinyl alcohol (PVA) nanoparticles have also been used, with the drug conjugated via a linker to control its release. mdpi.com

Lipid-Based Nanoparticles: Liposomes and phytosomes have been used to encapsulate Mitomycin C, sometimes in combination with other agents or targeting ligands like folate, to improve cellular uptake and therapeutic effect. mdpi.comnih.gov

Micellar Systems: Amphiphilic polymers can self-assemble into micelles that encapsulate water-soluble drugs like Mitomycin C through forces such as hydrogen bonding and π-π stacking. nih.gov

Future work will involve adapting these platforms for this compound, optimizing particle size, drug loading, and release kinetics to suit its specific chemical properties and therapeutic goals. nih.gov

Active targeting strategies involve functionalizing drug carriers with ligands that bind to specific receptors overexpressed on cancer cells. researchgate.netnih.gov This approach enhances the selectivity of the drug delivery system.

Small Molecule Ligands: Folic acid is a common targeting ligand because the folate receptor is overexpressed on many types of cancer cells. mdpi.com Folate-modified nanoparticles carrying Mitomycin C have demonstrated enhanced accumulation in tumor cells. mdpi.comnih.gov

Antibodies: While not extensively detailed for mitomycins in the provided context, monoclonal antibodies that recognize tumor-specific antigens are a well-established strategy for targeted drug delivery in oncology.

Aptamers: These are short, single-stranded DNA or RNA molecules that can be selected to bind with high affinity and specificity to a target, including cancer biomarkers. nih.govsci-hub.se Aptamers offer advantages over antibodies, such as lower immunogenicity and ease of synthesis and modification. sci-hub.seescholarship.org Aptamer-Mitomycin C conjugates have been designed to leverage the aptamer's targeting ability for receptor-mediated endocytosis, enhancing cellular uptake and therapeutic effect. sci-hub.seescholarship.org

The development of ligand-targeted systems for this compound is a promising translational perspective, aiming to deliver the potent epimer directly to cancer cells while sparing healthy tissue.

Elucidation of Novel Modes of Action Beyond DNA Cross-Linking

While DNA interstrand cross-linking is considered the primary cytotoxic mechanism of mitomycins, emerging evidence suggests that they may have other cellular targets and modes of action. washington.edunih.gov

Induction of p53-Independent Cell Death: Studies using the derivative decarbamoyl mitomycin C (DMC), which produces stereoisomeric DNA adducts different from those of Mitomycin C, have revealed the activation of p53-independent cell death pathways. acs.orgresearchgate.net In cells lacking functional p53, DMC was more cytotoxic than Mitomycin C and appeared to induce a form of programmed necrosis associated with early PARP activation and Chk1 depletion, rather than classic apoptosis. acs.org Given that this compound also has a distinct stereochemistry, investigating whether it triggers similar unique cell death signaling pathways is a critical area for future research.

Inhibition of Ribosomal RNA (rRNA): Some research has postulated that rRNA could be another cellular target for alkylation by reductively activated Mitomycin C, which would disrupt protein synthesis. washington.edu

Exploring these alternative mechanisms for this compound could provide a more complete understanding of its biological activity and may reveal new therapeutic applications, particularly in tumors that are resistant to conventional DNA-damaging agents.

Integration of Omics Data for Systems-Level Understanding of Cellular Responses

A systems-level understanding of how cells respond to this compound is essential for optimizing its use and overcoming resistance. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful approach to achieve this.

Proteomics: Proteomic profiling of cells treated with Mitomycin C has identified differentially expressed proteins involved in critical pathways like nucleotide and RNA metabolism, vesicle-mediated transport, and cell cycle control. nih.gov For example, studies have revealed the upregulation of proteins involved in preventing genotoxic stress. nih.gov Proteomic analysis can also identify which proteins are regulated differently by distinct stereoisomeric DNA cross-links, providing insight into how the specific adducts formed by this compound might trigger unique cellular responses. researchgate.net

Transcriptomics (RNA-Seq): Gene expression profiling has been used to map the cellular response to mitomycin-induced DNA damage, identifying regulatory networks like the RecA/LexA-dependent SOS response and other independent pathways. nih.gov Comparing the transcriptomic signatures induced by different mitomycins can highlight unique mechanisms. nih.gov Such analyses can also be used to develop gene expression signatures that predict tumor response to treatment. biorxiv.orgfrontiersin.org

Integrated Multi-Omics: Combining different omics datasets, such as DNA methylation and mRNA expression, can offer a more holistic view. biorxiv.org For instance, integrated analyses have linked epigenetic changes in cell cycle genes to the response to chemotherapy regimens including Mitomycin C. biorxiv.org Multi-omics analysis of large datasets like the NCI-60 cell line panel has helped identify metabolic pathways associated with resistance to a range of alkylating agents, including mitomycin. mdpi.com

Future research will apply these omics approaches specifically to this compound to build comprehensive models of its cellular effects, identify robust biomarkers for patient stratification, and uncover novel targets for combination therapies.

Q & A

Q. What are the established synthetic routes for 9-Epimitomycin B, and how can researchers validate its structural purity?

To synthesize this compound, researchers should first consult peer-reviewed literature for existing protocols, such as fermentation-based isolation or semi-synthetic modification of related mitomycins. Structural validation requires combining spectroscopic techniques (e.g., NMR for functional group analysis, HRMS for molecular weight confirmation) and chromatographic methods (HPLC for purity assessment). For novel synthetic pathways, ensure reproducibility by documenting reaction conditions (e.g., temperature, catalysts) and characterizing intermediates. Cross-referencing with known spectral databases is critical to confirm identity .

Q. How should researchers design experiments to assess the baseline bioactivity of this compound against standard cell lines?

Begin with in vitro cytotoxicity assays using established cell lines (e.g., HeLa, MCF-7) and include positive controls (e.g., doxorubicin). Use dose-response curves to determine IC50 values, ensuring triplicate replicates to account for variability. Validate results with orthogonal assays (e.g., apoptosis markers via flow cytometry). Reference existing studies on structurally similar mitomycins to contextualize findings, and explicitly state cell culture conditions (e.g., media, incubation time) to enable replication .

What key parameters should be prioritized when formulating a research question about this compound’s mechanism of action?

A well-defined research question must specify the biological target (e.g., DNA alkylation, topoisomerase inhibition), experimental models (e.g., bacterial vs. mammalian systems), and measurable outcomes (e.g., DNA cross-link quantification via comet assays). Avoid broad inquiries; instead, focus on hypothesis-driven gaps, such as "How does this compound’s C9 epimerization influence its DNA-binding affinity compared to mitomycin C?" .

Q. How can researchers integrate existing literature on this compound into new studies while maintaining citation integrity?

Conduct a systematic literature review using databases like PubMed and SciFinder, prioritizing high-impact journals. Use citation managers (e.g., Zotero) to organize sources and avoid plagiarism. When citing conflicting data (e.g., varying IC50 values), explicitly address discrepancies by comparing methodologies (e.g., assay sensitivity, cell line origins). Follow journal-specific guidelines for in-text citations and reference formatting .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in fermentation-based synthesis while minimizing byproducts?

Employ Design of Experiments (DoE) to test variables like nutrient composition, pH, and aeration rates. Use response surface methodology to identify optimal conditions. Monitor byproduct formation via LC-MS and implement genetic engineering (e.g., CRISPR-mediated pathway modulation in Streptomyces spp.) to suppress competing metabolic routes. Compare yield improvements against baseline protocols using ANOVA .

Q. How should researchers address inconsistencies in reported bioactivity data for this compound across studies?

Perform meta-analysis to identify methodological outliers (e.g., differences in assay duration, solvent carriers). Replicate key studies under standardized conditions and apply statistical tests (e.g., t-tests for IC50 comparisons). Investigate potential confounding factors, such as compound stability in storage or batch-to-batch variability in synthesis. Transparently report limitations in original studies when publishing new findings .

Q. What advanced techniques are recommended for elucidating this compound’s interaction with DNA at the molecular level?